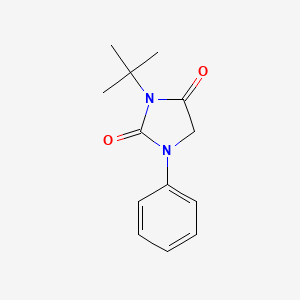![molecular formula C20H15BO2 B8330761 B-[3-(9-Phenanthrenyl)phenyl]boronic acid](/img/structure/B8330761.png)
B-[3-(9-Phenanthrenyl)phenyl]boronic acid
Übersicht
Beschreibung
B-[3-(9-Phenanthrenyl)phenyl]boronic acid is an organoboron compound that features a phenylboronic acid moiety attached to a phenanthrene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[3-(9-Phenanthrenyl)phenyl]boronic acid typically involves the reaction of 9-bromo-phenanthrene with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
B-[3-(9-Phenanthrenyl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or other organic solvents.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
B-[3-(9-Phenanthrenyl)phenyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which B-[3-(9-Phenanthrenyl)phenyl]boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the phenanthrene ring.
3-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group instead of a phenanthrene ring.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
B-[3-(9-Phenanthrenyl)phenyl]boronic acid is unique due to the presence of the phenanthrene ring, which imparts additional steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C20H15BO2 |
|---|---|
Molekulargewicht |
298.1 g/mol |
IUPAC-Name |
(3-phenanthren-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)16-8-5-7-14(12-16)20-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)20/h1-13,22-23H |
InChI-Schlüssel |
NGZGJCQVEUFTHA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
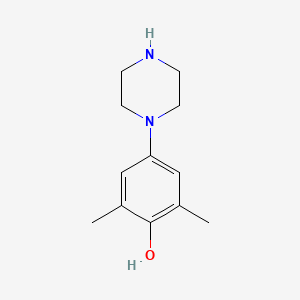
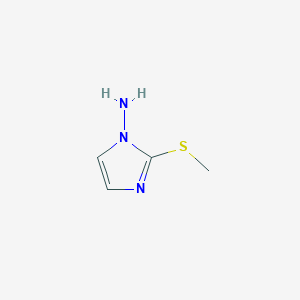
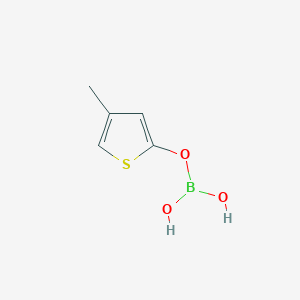

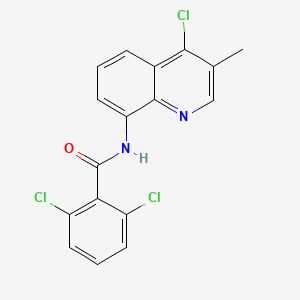
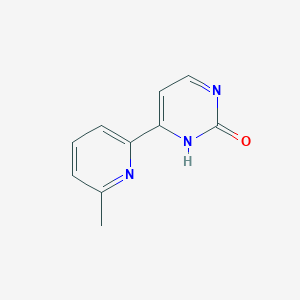
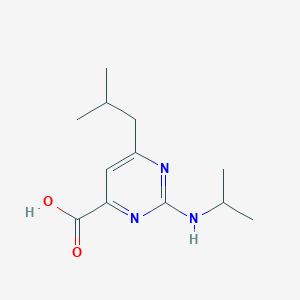
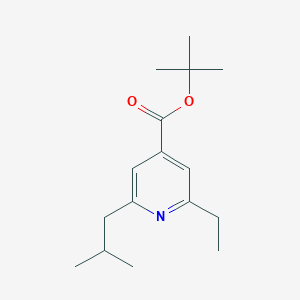
![7-Methyl-alpha-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B8330745.png)
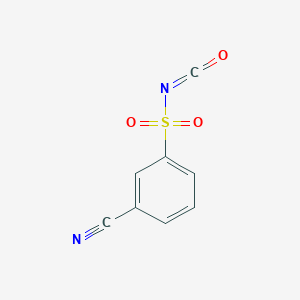
![2-[(5-Amino-6-Chloro-4-pyrimidinyl)amino]ethyl cyanide](/img/structure/B8330762.png)

